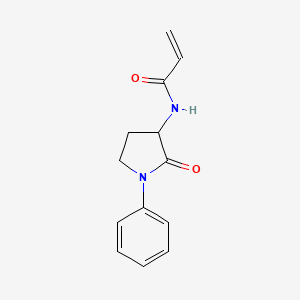
N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide, commonly known as OPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OPP belongs to the class of pyrrolidinones, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism Of Action
OPP exerts its biological effects by inhibiting the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to have antitumor activity by inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. OPP is a selective HDAC inhibitor, which means it only targets specific HDAC isoforms, making it a potentially safer and more effective therapeutic agent.
Biochemical And Physiological Effects
OPP has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and analgesic effects, OPP has also been studied for its neuroprotective effects. Studies have shown that OPP can protect neurons from oxidative stress and prevent neuronal cell death, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
OPP has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled using column chromatography. OPP is also selective for specific HDAC isoforms, making it a potentially safer and more effective therapeutic agent. However, there are also some limitations to using OPP in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration.
Future Directions
There are several future directions for research on OPP. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration of OPP for this application. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of OPP. Overall, OPP has shown promising results in various scientific research applications, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of OPP involves the reaction of 3-acetyl-2,5-dimethylpyrrole with phenylhydrazine, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained after purification using column chromatography. This method is relatively simple and yields high purity OPP.
Scientific Research Applications
OPP has shown promising results in various scientific research applications. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that OPP can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. OPP has also been studied for its anti-inflammatory and analgesic effects, which could be useful in the treatment of chronic pain and inflammatory disorders.
properties
IUPAC Name |
N-(2-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(16)14-11-8-9-15(13(11)17)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTNZZWHYUVHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2626941.png)
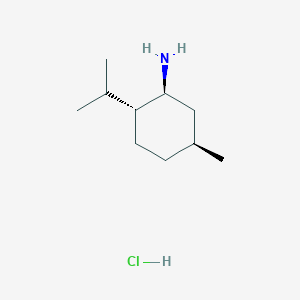
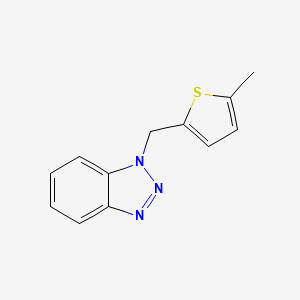
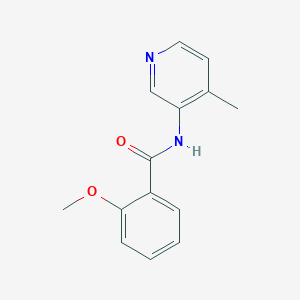
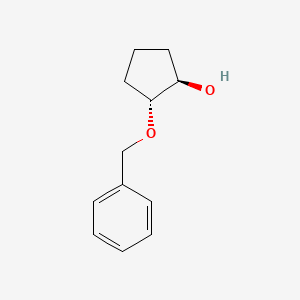
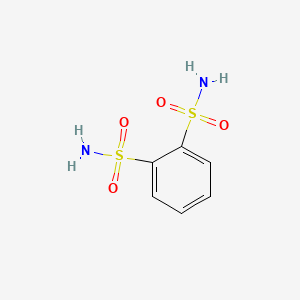
![Methyl 3-(3-bromophenyl)-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2626952.png)
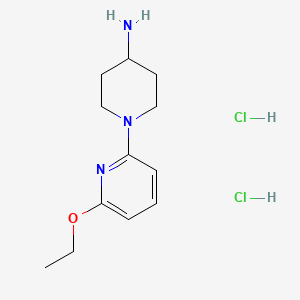
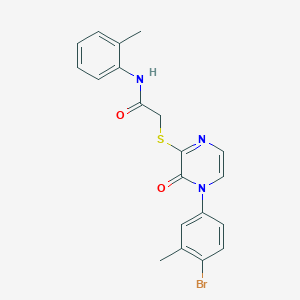
![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)
![N-[1-(2,2-Dimethyl-3H-1-benzofuran-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2626958.png)
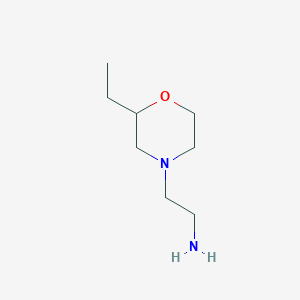
![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2626960.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626962.png)